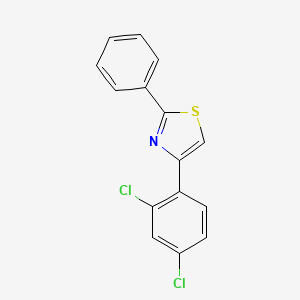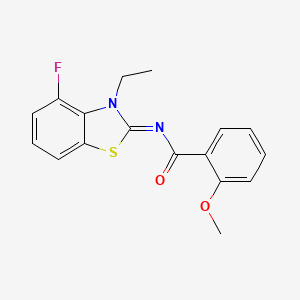![molecular formula C22H18N4O3S B2377056 3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine CAS No. 1111290-77-7](/img/structure/B2377056.png)
3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,3-benzodioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a thioether group, and a pyridazine ring. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridazine ring. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and withdrawing properties of the different functional groups. For example, the 1,3-benzodioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-oxadiazol-5-yl group could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Yengoyan et al. (2018) developed novel derivatives of pyridazin-3(2H)-one, including compounds with a combination of pyrazolyl-pyridazine moiety with various rings. These synthesized compounds demonstrated significant plant growth stimulant activity, indicating potential agricultural applications (Yengoyan, Shainova, Gomktsyan, & Karapetyan, 2018).
Antiviral Activity
Hashem et al. (2007) explored the conversion of furanones into various heterocyclic systems, including pyridazinones and 1,3,4-oxadiazoles, all bearing pyrazolyl moieties. Selected compounds exhibited promising antiviral activities against HAV and HSV-1, underscoring their potential in antiviral drug development (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
Antimicrobial and Anti-Inflammatory Applications
Zaki, Sayed, & Elroby (2016) reported on the synthesis of pyrazolo[3,4-d]pyridazines which showed good antimicrobial, anti-inflammatory, and analgesic activities. This suggests their potential in developing new pharmaceuticals targeting these areas (Zaki, Sayed, & Elroby, 2016).
Synthesis of Heterocyclic Compounds
Research by Sayed, Khalil, Ahmed, & Raslan (2002) involved the synthesis of new pyridazin-6-ones and related compounds. These syntheses contribute to the broader field of organic chemistry and pharmaceuticals by providing new methodologies for creating complex heterocyclic compounds (Sayed, Khalil, Ahmed, & Raslan, 2002).
Novel Oxadiazole Derivatives
El-Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives. These compounds hold significance in the development of new chemicals with potential applications in various fields including medicine and agriculture (El-Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Antiviral Agents
Albratty, El-Sharkawy, & Alhazmi (2019) conducted research on 1,3,4-oxadiazole derivatives bearing various groups, showing potential as antiviral agents. Their findings highlight the role of these compounds in the ongoing search for effective antiviral drugs (Albratty, El-Sharkawy, & Alhazmi, 2019).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-13-3-4-15(9-14(13)2)17-6-8-21(25-24-17)30-11-20-23-22(26-29-20)16-5-7-18-19(10-16)28-12-27-18/h3-10H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFJIIXHOLNQEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2376974.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2376976.png)


![1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376981.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2376985.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2376986.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2376993.png)
